molecular formula C24H40O4 B033406 1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid CAS No. 89238-74-4

1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid

Cat. No.: B033406
CAS No.: 89238-74-4
M. Wt: 392.6 g/mol
InChI Key: BASPEALOGWANGT-ZGCQFCDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H40O4 and a molecular weight of 392.58. It appears as a white or slightly yellow powder and is slightly soluble in alcohol and acetone, very slightly soluble in ether and chloroform, and almost insoluble in water. This compound is part of the cholanic acid family and plays a significant role in various biological processes.

Preparation Methods

The synthesis of 1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid involves several steps. One common method includes the oxidation of lithocholic acid using reagents such as sodium hypochlorite under controlled conditions . The reaction typically occurs at low temperatures, around -15°C, with acetic acid as a pH adjuster and methanol as the solvent . Industrial production methods often involve the extraction and purification of bile acids from animal sources, followed by chemical modification to obtain the desired compound .

Chemical Reactions Analysis

1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like sodium hypochlorite, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert oxo derivatives back to hydroxy derivatives using reducing agents such as sodium borohydride.

    Substitution: Hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include sodium hypochlorite for oxidation and sodium borohydride for reduction. Major products formed from these reactions include oxo derivatives and substituted cholanic acids .

Scientific Research Applications

1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of bile acids.

    Biology: The compound is studied for its role in bile acid metabolism and its effects on liver function.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating liver diseases and metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid involves its interaction with bile acid receptors and transporters in the liver and intestines . It modulates the expression of genes involved in bile acid synthesis, transport, and metabolism. The compound also influences the activity of enzymes such as cytochrome P450, which play a crucial role in bile acid metabolism .

Comparison with Similar Compounds

1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid can be compared with other similar bile acids, such as:

    1alpha,3alpha-Dihydroxy-5beta-cholan-24-oic Acid: This compound has a similar structure but differs in the position of the hydroxyl group at the 1-position.

    3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid: This compound has hydroxyl groups at the 3beta and 12alpha positions, making it structurally distinct.

    3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid:

The uniqueness of this compound lies in its specific hydroxylation pattern, which influences its biological activity and interactions with receptors and enzymes .

Properties

IUPAC Name

(4R)-4-[(1R,3S,5R,8S,9S,10S,13R,14S,17R)-1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)13-21(26)24(15,3)20(17)10-11-23(18,19)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21-,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASPEALOGWANGT-ZGCQFCDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(C(CC(C4)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801345695
Record name 1beta,3alpha-Dihydroxy-5beta-cholanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89238-74-4
Record name 1beta,3alpha-Dihydroxy-5beta-cholanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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